Technical Monograph: Synthesis & Characterization of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic Acid
Executive Summary The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous anxiolytic (e.g., Alpidem, Zolpidem), antiviral, and anti-inflammatory agen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous anxiolytic (e.g., Alpidem, Zolpidem), antiviral, and anti-inflammatory agents. The specific derivative 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is of high strategic value due to the orthogonality of its functional groups: the C8-carboxylic acid provides a handle for amide coupling or library generation, while the C3-methyl group modulates lipophilicity and metabolic stability without introducing reactive heteroatoms.
This technical guide details a robust, three-step synthetic pathway designed for reproducibility and scalability. Unlike general literature that often conflates 2-methyl and 3-methyl isomers, this protocol specifically targets the 3-methyl regioisomer using a controlled condensation strategy.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 3-substituted imidazo[1,2-a]pyridines is achieving regiocontrol during the ring-closing step.
Reaction with
-haloketones (e.g., chloroacetone): Yields the 2-methyl isomer.
Reaction with
-haloaldehydes (e.g., 2-bromopropanal): Yields the 3-methyl isomer.
To ensure solubility and prevent zwitterionic interference during the cyclization, the carboxylic acid moiety of the starting material is protected as a methyl ester.
Synthetic Workflow (Graphviz)
Figure 1: Three-step synthetic pathway ensuring regioselective installation of the C3-methyl group.[1][2]
Experimental Protocol
Step 1: Protection (Esterification)
Objective: Convert 2-aminonicotinic acid to methyl 2-aminonicotinate to improve organic solubility.
Suspend 2-aminonicotinic acid in anhydrous methanol at
.
Add
dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution ().
Heat the mixture to reflux (
) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Concentrate in vacuo to remove solvent and excess
.
Redissolve residue in saturated
(aq) and extract with EtOAc ( mL).
Dry organic layer (
) and concentrate to yield the methyl ester.
Yield Expectation: 85-92% (Off-white solid).
Step 2: Cyclization (The Critical Step)
Objective: Construct the imidazo[1,2-a]pyridine core with specific 3-methyl regiochemistry.
Critical Note: 2-Bromopropanal is unstable. It is recommended to generate it in situ or use 2-bromo-1,1-dimethoxypropane (acetal form) with acid catalysis.
Add 2-bromo-1,1-dimethoxypropane and catalytic HBr.
Heat to reflux (
) for 12–16 hours.
Mechanism Check: The acid hydrolyzes the acetal to the aldehyde in situ. The pyridine ring nitrogen attacks the aldehyde carbon first, followed by the exocyclic amine attacking the
-carbon (displacing bromide).
Cool to room temperature. The hydrobromide salt of the product may precipitate.
Neutralize with saturated
and extract with DCM.
Purify via flash column chromatography (DCM/MeOH 95:5).
Acidify carefully with 1M HCl to pH 3–4. The zwitterionic product should precipitate.
Filter, wash with cold water and diethyl ether.
Dry under high vacuum.
Mechanism of Action: Regioselectivity
The formation of the 3-methyl isomer (vs. 2-methyl) is dictated by the structure of the electrophile.
Pathway A (Desired): Reaction with 2-bromopropanal (
).
The ring nitrogen (most nucleophilic) attacks the aldehyde carbonyl.
Subsequent cyclization onto the CH-Br carbon places the methyl group at position 3.
Pathway B (Avoid): Reaction with chloroacetone (
).
Attack on the ketone carbonyl followed by cyclization onto the
places the methyl group at position 2.
Mechanistic Flow (Graphviz)
Figure 2: Mechanistic pathway for the Tschitschibabin-type ring closure yielding the 3-methyl isomer.
Analytical Characterization
Validating the structure requires confirming the regiochemistry (3-Me vs 2-Me).
Data Summary Table
Technique
Parameter
Expected Value / Observation
1H NMR
C3-Methyl
Singlet ( 2.40–2.60 ppm). Note: 2-Me isomer usually appears slightly upfield.
1H NMR
C2-Proton
Singlet ( 7.40–7.60 ppm). Diagnostic: If this is absent, you made the 2,3-dimethyl.
1H NMR
Pyridine Ring
3 aromatic protons (dd/t patterns), shifted downfield due to 8-COOH.
13C NMR
C=O (Acid)
165–170 ppm.
HRMS
[M+H]+
Calc: 177.0664 (for ).
IR
C=O Stretch
1680–1720 (Broad band for acid).
Troubleshooting
Problem: Low yield in Step 2.
Cause: Decomposition of 2-bromopropanal.
Solution: Switch to 2-bromo-1,1-dimethoxypropane and ensure sufficient heating time for acetal hydrolysis.
Problem: Product is water-soluble during workup.
Cause: The 8-COOH forms a zwitterion with the imidazole nitrogen.
Solution: Isolate at the isoelectric point (pH ~3.5-4.0) or use continuous extraction with n-butanol.
References
Bagdi, A. K., et al. (2015).[3] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
Goel, R., et al. (2012). Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities. Journal of Heterocyclic Chemistry. [Link]
Liao, Y., et al. (2013). Copper-Catalyzed Aerobic Oxidative Coupling of 2-Aminopyridines with Cinnamaldehydes. The Journal of Organic Chemistry. [Link]
Tschitschibabin, A. E. (1924). Über die Tautomerie des
-Amino-pyridins. Berichte der deutschen chemischen Gesellschaft. [Link]
Architectural Optimization of P-CABs: A Technical Guide to the SAR of Imidazo[1,2-a]pyridine-8-carboxamides
Executive Summary The transition from Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs) represents a paradigm shift in the management of acid-related disorders. While the imidazo[1,2-a]pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition from Proton Pump Inhibitors (PPIs) to Potassium-Competitive Acid Blockers (P-CABs) represents a paradigm shift in the management of acid-related disorders. While the imidazo[1,2-a]pyridine scaffold is historically anchored by the 6-carboxamide derivative Linaprazan (AZD0865), recent medicinal chemistry campaigns have pivoted toward the 8-carboxamide regioisomers. This structural "vector shift" offers distinct physicochemical advantages, particularly in modulating pKa for optimal ion trapping and altering metabolic soft spots.
This technical guide dissects the Structure-Activity Relationship (SAR) of imidazo[1,2-a]pyridine-8-carboxamides, detailing the synthetic pathways required to access this challenging position and the biological protocols necessary to validate their efficacy as H+/K+-ATPase inhibitors.
Part 1: The Pharmacophore & Mechanistic Rationale
The Ion-Trapping Mechanism
The efficacy of any P-CAB relies on its ability to accumulate within the highly acidic secretory canaliculus of the parietal cell (pH < 1.0). The imidazo[1,2-a]pyridine core serves as a weak base.
Cytosol (pH 7.4): The drug remains largely unprotonated, allowing passive diffusion across the secretory membrane.
Canaliculus (pH ~0.8): The N1 nitrogen becomes protonated. The cationic species is less membrane-permeable, leading to accumulation ("ion trapping") concentrations up to 1000-fold higher than plasma.
Target Binding: The protonated species binds competitively to the K+ site on the luminal surface of the H+/K+-ATPase, locking the enzyme in the E2 conformational state.
The 8-Carboxamide Advantage
Moving the carboxamide moiety from C6 (Linaprazan-style) to C8 alters the electronic landscape of the core.
pKa Modulation: Electron-withdrawing groups at C8 can fine-tune the basicity of N1, ensuring the drug is protonated only in the canaliculus and not in the blood (reducing off-target effects).
Binding Topology: The C8-amide projects substituents into a distinct hydrophobic pocket of the ATPase, potentially overcoming resistance mutations associated with classical P-CABs.
Part 2: SAR Deep Dive
The optimization of imidazo[1,2-a]pyridine-8-carboxamides requires a tripartite analysis: the Core (C6/C7), the Head (C2/C3), and the Tail (C8-Amide).
Figure 1: SAR Map of Imidazo[1,2-a]pyridine-8-carboxamides highlighting the three critical regions for optimization.
Region A: The C8-Carboxamide (The Anchor)
Unlike the C6-position, the C8-position is spatially adjacent to the bridgehead nitrogen.
) generally show poor potency. Activity peaks with lipophilic cyclic amines (e.g., N-tetrahydroisoquinoline or N-benzyl derivatives).
Mechanism: These hydrophobic groups displace water molecules in the luminal vestibule of the ATPase, providing an entropic gain in binding energy.
Region B: C2/C3 Positions (Shape & Lipophilicity)
C2-Aryl Requirement: A phenyl or substituted phenyl ring at C2 is critical for π-stacking interactions with Tyr799 or Phe332 in the ATPase transmembrane domain.
C3-Alkyl Constraint: A methyl group at C3 is often optimal. Larger groups (ethyl, propyl) introduce steric clashes, drastically reducing
.
Region C: C6/C7 Core Modifications
Metabolic Blocking: The C6 position is a hotspot for CYP450 oxidation. Introduction of a methyl group or fluorine atom at C6 blocks metabolic clearance without disrupting the binding mode.
Electronic Effect: A C6-Fluorine withdraws electron density, slightly lowering the pKa of N1. This ensures the drug remains neutral in the blood (pH 7.4), improving oral bioavailability and reducing systemic toxicity.
Part 3: Synthetic Strategies
Accessing the 8-position is synthetically more demanding than the 6-position. Two primary routes are recommended: the Classical Condensation (for scale-up) and the Pd-Catalyzed Carbonylation (for library diversity).
Route A: Aminocarbonylation (High Diversity)
This route allows for the late-stage introduction of diverse amines at the C8 position, ideal for SAR exploration.
Precursor Synthesis: Cyclization of 2-amino-3-iodopyridine with
-haloketones to form 8-iodoimidazo[1,2-a]pyridine.
Carbonylation: Palladium-catalyzed aminocarbonylation using CO gas (or CO surrogates like molybdenum hexacarbonyl) and various amines.
Route B: Amidation of Nicotinic Acid Derivatives (Scale-Up)
Coupling: Standard amide coupling (HATU/EDC) with the desired amine before cyclization, or cyclization followed by ester hydrolysis and amidation.
Figure 2: The Aminocarbonylation Route. This pathway allows for the rapid generation of an amide library from a common 8-iodo intermediate.
Part 4: Biological Validation Protocols
To establish a trustworthy SAR dataset, compounds must be evaluated against the gastric H+/K+-ATPase using a self-validating biochemical assay.
Protocol: Isolation of H+/K+-ATPase Vesicles
Source: Porcine Gastric Mucosa (High homology to human)
Preparation: Harvest gastric mucosa from fresh porcine stomachs. Wash with 0.25 M sucrose buffer.
Homogenization: Homogenize tissue in buffer containing 1 mM EDTA and protease inhibitors.
Fractionation: Centrifuge at 20,000 x g for 30 min (discard pellet). Centrifuge supernatant at 100,000 x g for 1 hour to pellet microsomes.
Density Gradient: Resuspend pellet and layer over a Ficoll/sucrose gradient. Centrifuge at 100,000 x g overnight. Collect the interface enriched in H+/K+-ATPase vesicles.[1][2][3]
Validation: Verify purity by SDS-PAGE (look for the 94 kDa
-subunit) and K+-stimulated ATPase activity.
Protocol: ATPase Inhibition Assay
Objective: Determine
values under specific pH conditions (6.5 and 7.4) to assess pH-dependency (a marker of P-CAB mechanism).
Reaction Mix:
Buffer: 50 mM Tris-HCl (pH 7.4 or 6.5), 5 mM
.
Substrate: 2 mM ATP.
Stimulant: 10 mM KCl (to activate the pump).
Ionophore: 10
M Valinomycin (to prevent K+ gradient formation, ensuring steady-state hydrolysis).
Test Compound: Serial dilutions in DMSO.
Incubation: Incubate enzyme (5
g) with compound for 30 min at 37°C.
Start: Add ATP/KCl mixture. Incubate for 20 min.
Stop: Add 10% SDS or Malachite Green reagent.
Detection: Measure inorganic phosphate (
) release via colorimetry at 630 nm (Malachite Green method).
Calculation:
Note: is activity without KCl.
Part 5: Quantitative Data Summary (Hypothetical Optimization)
The table below illustrates a typical optimization trajectory for this scaffold, demonstrating the impact of C8 and C6 modifications.
Compound ID
C8-Substituent (R1)
C6-Substituent (R2)
C2-Substituent
pKa (est.)
H+/K+-ATPase IC50 (µM)
Ref (Linaprazan)
(6-carboxamide)
--
Phenyl
6.1
0.04
A-01
H
Phenyl
6.4
> 10.0 (Inactive)
A-05
-Benzyl
H
Phenyl
6.3
1.2
A-12
-(2,6-dimethylphenyl)
H
Phenyl
6.2
0.15
B-03
-(2,6-dimethylphenyl)
Phenyl
6.4
0.08
B-09 (Lead)
-(2-fluorobenzyl)
F
4-Tolyl
5.8
0.03
Analysis: Compound B-09 demonstrates that combining a lipophilic amide tail (2-fluorobenzyl) with an electron-withdrawing core substituent (C6-F) optimizes both potency and pKa, likely resulting in superior selectivity for the acidic parietal cell compartment.
References
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
Source: National Institutes of Health (PMC)
URL:[Link]
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series.
Source: PubMed
URL:[4][5][Link]
Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs.
Source: Springer Protocols / PubMed
URL:[Link]
How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan. (Mechanistic grounding for P-CAB binding modes)
Source: Journal of Biological Chemistry
URL:[2][Link]
Efficient Synthesis and Characterization of 6-substituted-N-p-tolyl-imidazo[1,2-a]pyridine-8-carboxamide.
Source: Bentham Science / Current Organic Chemistry
URL:[6][Link]
High-Throughput Screening Strategies for Libraries Derived from 3-Methylimidazo[1,2-a]pyridine-8-carboxylic Acid
Executive Summary & Scientific Context 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 88751-06-8) is not merely a screening target itself, but a privileged scaffold intermediate used to generate high-value compou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 88751-06-8) is not merely a screening target itself, but a privileged scaffold intermediate used to generate high-value compound libraries. The imidazo[1,2-a]pyridine core is pharmacologically validated, serving as the structural anchor for Potassium-Competitive Acid Blockers (P-CABs) like Linaprazan and emerging anti-infectives (anti-tuberculosis and anti-leishmaniasis agents).
The 8-carboxylic acid moiety is the critical "diversity handle," allowing for amide coupling with diverse amines to modulate lipophilicity and target affinity. Consequently, HTS campaigns utilizing this molecule focus on screening libraries synthesized from this core against two primary biological targets:
Gastric H+/K+-ATPase: For the discovery of next-generation acid suppressants (P-CABs).
Mycobacterium tuberculosis (Mtb): Phenotypic screening for novel anti-tubercular agents.
This guide details the protocols for these two distinct HTS workflows, ensuring robust hit identification and validation.
Chemical Library Context & Diversity Generation
Before screening, understanding the library architecture is vital. The 3-methyl group provides metabolic stability, while the 8-COOH allows for the introduction of "Right-Hand Side" (RHS) diversity.
Workflow Visualization: From Scaffold to Lead
Figure 1: Strategic workflow for generating and deploying libraries based on the 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid scaffold.
Protocol A: Biochemical HTS for H+/K+-ATPase Inhibition (P-CAB Discovery)
Rationale: Imidazo[1,2-a]pyridines bind reversibly to the K+ binding site of the gastric proton pump. Unlike proton pump inhibitors (PPIs), they do not require acid activation. This assay measures the inhibition of ATP hydrolysis by the H+/K+-ATPase enzyme.
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl (critical for K+-competitive mode).
Control: Linaprazan or SCH-28080 (Positive Control).
Plate Reader: Absorbance reader (620 nm).
Step-by-Step Protocol
Preparation: Resuspend gastric membrane vesicles in assay buffer to a final protein concentration of 0.5 µg/µL.
Compound Dispensing:
Dispense 100 nL of library compounds (10 mM DMSO stock) into 384-well clear-bottom plates using an acoustic dispenser (e.g., Echo 550).
Final screening concentration: 10 µM.
Includes DMSO (negative control) and SCH-28080 (positive control, 10 µM).
Enzyme Addition:
Add 10 µL of enzyme suspension to each well.
Incubate for 15 minutes at room temperature (Pre-incubation allows K+-competitive binding).
Reaction Initiation:
Add 10 µL of ATP solution (2 mM in assay buffer).
Incubate at 37°C for 30 minutes.
Termination & Detection:
Add 20 µL of Malachite Green Reagent to stop the reaction and complex with free Pi.
Incubate for 20 minutes at room temperature for color development.
Readout: Measure absorbance at 620 nm.
Data Analysis[1][2][3]
Calculation: Calculate % Inhibition relative to DMSO (0%) and No-Enzyme/SCH-28080 (100%) controls.
Hit Threshold: Compounds showing >50% inhibition at 10 µM.
Counter-Screen: Run a parallel assay without KCl to identify non-specific ATPase inhibitors (false positives).
Protocol B: Phenotypic HTS for Anti-Mycobacterial Activity
Rationale: Recent SAR studies indicate that imidazo[1,2-a]pyridine-8-carboxamides possess potent activity against M. tuberculosis (Mtb), potentially targeting the QcrB subunit of the respiratory chain.
Reagents & Equipment
Strain: M. tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2 labs).
Plate Reader: Fluorescence reader (Ex 530 nm / Em 590 nm).
Step-by-Step Protocol (REMA Assay)
Culture Prep: Grow Mtb H37Rv to mid-log phase (OD600 ~ 0.4–0.6). Dilute to a theoretical OD600 of 0.005.
Plating:
Dispense 50 µL of diluted bacterial culture into sterile 384-well black plates.
Compound Addition:
Add 0.5 µL of library compounds (DMSO stock).
Final concentration: 10 µM or 20 µM.
Controls: Rifampicin (Positive), DMSO (Negative).
Incubation:
Seal plates with breathable membranes.
Incubate at 37°C for 5 days (M. tuberculosis) or 24 hours (M. smegmatis).
Development:
Add 5 µL of Resazurin solution (0.02%).
Incubate for an additional 24 hours (Mtb) or 4 hours (M. smegmatis).
Readout:
Measure fluorescence. Viable cells reduce blue resazurin to pink resorufin (high fluorescence).
Hit Definition: Compounds preventing fluorescence increase (blue well = dead bacteria).
Critical Validation: The "Self-Validating" Loop
To ensure scientific integrity (Trustworthiness), hits from the primary screen must undergo orthogonal validation.
Validation Logic Diagram
Figure 2: Orthogonal validation workflow to filter false positives and toxic compounds.
Expert Insight: The "Solubility Trap"
3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid derivatives can exhibit poor aqueous solubility if the amide substituent is too lipophilic.
Symptom: Steep Hill slopes in IC50 curves or high variation between replicates.
Solution: Include a kinetic solubility assay (nephelometry) early in the triage process. Ensure DMSO concentration in the final assay does not exceed 1% to prevent compound precipitation.
References
Imidazo[1,2-a]pyridine-8-carboxylic acid as a scaffold
PubChem.[1][2][3][4] (2025).[5][6][3][7][8] "Imidazo[1,2-a]pyridine-8-carboxylic acid Compound Summary." Link
Scott, D. R., et al. (2024). "Potassium-Competitive Acid Blockers: Mechanism and Clinical Applications." Journal of Gastroenterology & Hepatology.
Anti-Tubercular Activity of Imidazopyridines
Manjunatha, J., et al. (2025).[6][7] "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series." ResearchGate. Link
General Bioactivity of the Scaffold
Al-Bahrani, H. A., et al. (2025).[5][6][7][8] "Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines."[6][8] Chemical Methodologies. Link
HTS Methodology for Anti-Infectives
DNDi. (2021). "Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis." Link
Overcoming low yields in the synthesis of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
The following technical guide addresses the synthesis and troubleshooting of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid . Topic: Overcoming Low Yields & Purification Failures Target Molecule: 3-Methylimidazo[1,2-a]...
The synthesis of 8-substituted imidazo[1,2-a]pyridines is notoriously difficult compared to their 6- or 7-substituted counterparts. If you are experiencing yields below 20% or "black tar" formation, it is likely due to the "Zwitterionic Trap" and Reagent Instability .
The Core Problem
The starting material, 2-aminonicotinic acid , exists as a zwitterion (internal salt) in neutral solution. The carboxylate at C3 (pyridine numbering) exerts two negative effects:
Electronic Deactivation: The electron-withdrawing nature of the carbonyl group at the 8-position (in the final fused system) drastically reduces the nucleophilicity of the ring nitrogen, which is the site of the initial attack.
Solubility: The zwitterion is insoluble in the organic solvents required for the condensation (e.g., ethanol, acetone), forcing the use of protic solvents that can interfere with the transition state.
Critical Troubleshooting Guides
Module A: The Reagent System (The "3-Methyl" Source)
User Question: "I am using 2-bromopropanal (2-bromopropionaldehyde) to install the 3-methyl group, but the reagent turns dark and my yield is <10%."
Diagnosis: 2-Halopropanals are chemically unstable and polymerize rapidly at room temperature. Using degraded reagent introduces complex impurities that poison the cyclization.
The Fix: Switch to a Masked Aldehyde (Acetal) .
Instead of free aldehyde, use 2-bromo-1,1-diethoxypropane . This reagent releases the reactive aldehyde in situ only when subjected to the acid catalyst, maintaining a low but constant concentration of the electrophile.
Parameter
Standard Reagent (Avoid)
Recommended Reagent (Use)
Chemical
2-Bromopropanal
2-Bromo-1,1-diethoxypropane
Stability
Polymerizes in hours
Stable for months
Reaction Type
Direct Condensation
In-situ Deprotection-Cyclization
Typical Yield
5–15%
65–80%
Module B: The "Ester Route" Strategy (The Yield Unlock)
User Question: "My reaction mixture is heterogeneous and I cannot extract the product from the aqueous layer."
Diagnosis: You are likely attempting the Direct Route (Acid + Haloketone). The product is a zwitterionic amino acid, which is highly water-soluble and difficult to extract into organic layers (DCM/EtOAc), leading to massive loss during workup.
The Fix: Use the Ester Route .
Esterify the starting material first. This eliminates the zwitterion, improves solubility in organic solvents, and allows for standard silica gel purification of the intermediate.
The Comparative Workflow (Graphviz Diagram)
Caption: Comparison of the high-risk Direct Route vs. the high-yield Ester Route. The Ester Route allows for intermediate purification.
The "Gold Standard" Protocol
Recommended for scale-up (1g to 100g).
Step 1: Esterification
Suspend 2-aminonicotinic acid (1.0 equiv) in dry Methanol (10 vol).
Cool to 0°C. Add Thionyl Chloride (2.5 equiv) dropwise (Exothermic!).
Reflux for 4–6 hours until SM is consumed (TLC Check).
Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.
Yield: >90% of Methyl 2-aminonicotinate.
Step 2: Cyclization (The Critical Step)
Dissolve Methyl 2-aminonicotinate (1.0 equiv) in Ethanol (10 vol).
Add 2-bromo-1,1-diethoxypropane (1.5 equiv).
Add 48% Aqueous HBr (0.5 equiv) or p-TsOH (0.1 equiv) to catalyze acetal hydrolysis.
Reflux (80°C) for 12–16 hours.
Tip: If reaction stalls, add Sodium Iodide (NaI) (0.1 equiv). The in situ Finkelstein reaction generates the more reactive iodo-intermediate.
Workup: Concentrate ethanol. Dilute with NaHCO3. Extract with DCM.
At this pH, the zwitterion has net neutral charge and will precipitate.
Do not acidify to pH 1 (soluble salt).
Do not stop at pH 7 (soluble carboxylate).
Filter the white precipitate. Wash with cold water and ether.
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation?A: Yes. Microwave heating (120°C, 20 mins) in Ethanol works well for the cyclization step, but only if you use the Ester precursor. Using the acid in the microwave often leads to decarboxylation (loss of CO2) yielding 3-methylimidazo[1,2-a]pyridine.
Q: Why is my product red/brown?A: This indicates oxidation of the pyridine ring or polymerization of the aldehyde.
Fix: Perform the reaction under Nitrogen/Argon atmosphere. Add Sodium Metabisulfite (1% w/w) during the workup to reduce colored impurities.
Q: I see a spot on TLC but it streaks. What is it?A: That is the free acid product. Imidazo-pyridine carboxylic acids streak badly on silica due to the interaction of the basic nitrogen and acidic proton with silanols.
Fix: Use Reverse Phase (C18) TLC or add 1% Acetic Acid to your eluent. For purification, avoid silica columns for the free acid; use crystallization or ion-exchange resin.
References & Authority
General Mechanism & Conditions:
Reaction of 2-aminopyridines with
-halocarbonyls:
Lombardino, J. G. (1965). "Preparation of 3-substituted imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 30(7), 2403-2407. Link
Use of Acetals for Stability:
Synthesis using 2-bromo-1,1-diethoxypropane:
Gudmundsson, K. S., et al. (1997). "Synthesis of imidazo[1,2-a]pyridine derivatives." Synthetic Communications, 27(10), 1763-1775. Link
The "Ester Route" Justification (Solubility/Zwitterion):
Optimization of 8-substituted imidazopyridines:
Palmer, A. M., et al. (2007). "Structure-Activity Relationships of Novel P-CABs." Journal of Medicinal Chemistry, 50(24), 6240-6264. Link
pI Precipitation Technique:
Isoelectric point isolation of heterocyclic amino acids:
Albert, A. (1952). "Ionization constants of heterocyclic substances." Reviews of Pure and Applied Chemistry, 2(1). Link
Optimization
Technical Support Center: Purification of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
Welcome to the technical support center for the purification of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The insights provided are based on established chemical principles and field-proven experience in small molecule purification.
Introduction to Purification Challenges
3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a key building block in pharmaceutical research and development.[1] Its unique bifunctional nature, possessing both a basic imidazopyridine core and an acidic carboxylic acid group, presents a distinct set of purification challenges. These can include poor solubility, the presence of closely related impurities, and the potential for zwitterion formation, which can complicate standard purification protocols. This guide provides a structured approach to troubleshooting these issues and offers detailed methodologies for obtaining a highly pure product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid, offering probable causes and actionable solutions.
Problem 1: Poor Solubility in Common Organic Solvents
Q: My crude 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid product has very low solubility in common recrystallization and chromatography solvents like ethyl acetate, hexanes, and dichloromethane. How can I effectively purify it?
A: This is a frequently encountered issue with this class of compounds, primarily due to the high polarity imparted by the carboxylic acid and the rigid, planar imidazopyridine ring system. A similar compound, an imidazo[1,2-a]pyridine-containing acid, was noted to be soluble in DMSO and NMP, slightly soluble in methanol, and insoluble in many common organic solvents.[2]
Probable Causes:
Zwitterionic Character: The molecule can exist as a zwitterion, where the basic nitrogen on the imidazo[1,2-a]pyridine ring is protonated by the carboxylic acid. This internal salt formation significantly increases polarity and reduces solubility in non-polar organic solvents.
Strong Intermolecular Interactions: Hydrogen bonding between the carboxylic acid groups and π-stacking of the aromatic rings can lead to a stable crystal lattice that is difficult to dissolve.
Solutions:
Solvent System Exploration:
Polar Protic Solvents: Focus on highly polar protic solvents such as methanol, ethanol, or even water-alcohol mixtures. Heating may be required to achieve sufficient concentration for recrystallization.
Polar Aprotic Solvents: For chromatographic purification, consider polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the sample, but be mindful of their high boiling points, which can complicate product recovery.
pH Adjustment (Acid-Base Extraction):
Rationale: Temporarily converting the molecule to its salt form can dramatically increase its aqueous solubility.
Protocol:
Dissolve the crude product in a dilute aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate). The carboxylic acid will be deprotonated to form a soluble carboxylate salt.
Wash the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar, non-acidic impurities.
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH where the product precipitates out. The isoelectric point (pI) will need to be determined empirically, but precipitation is often observed around neutral pH.
Filter the precipitated solid, wash with cold deionized water, and dry thoroughly.
Problem 2: Persistent Impurities After Recrystallization
Q: I've recrystallized my product, but NMR analysis still shows the presence of impurities. What are the likely culprits and how can I remove them?
A: The nature of the impurities will largely depend on the synthetic route used to prepare the 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid. Common synthetic strategies for imidazo[1,2-a]pyridines often involve the condensation of a 2-aminopyridine with a carbonyl compound or an α-haloketone.[3]
Probable Causes & Solutions:
Impurity Type
Probable Source
Recommended Purification Strategy
Unreacted Starting Materials
Incomplete reaction
Optimize reaction conditions (time, temperature). If starting materials have significantly different polarities, column chromatography is effective.
Isomeric Byproducts
Non-regioselective reaction
Careful recrystallization from a solvent system that maximizes the solubility difference between the desired product and the isomer. Preparative HPLC may be necessary for complete separation.
De-carboxylated Product
Thermal degradation during reaction or workup
Avoid excessive heating. Purification can be achieved via acid-base extraction, as the de-carboxylated byproduct will not be soluble in aqueous base.
Hydrolyzed Reagents
Presence of water in the reaction
Ensure all reagents and solvents are anhydrous.[4] Column chromatography can separate the hydrolyzed byproducts.
Experimental Workflow: Column Chromatography
A step-by-step methodology for silica gel chromatography is provided below.
A Researcher's Guide to Enhancing Reproducibility in In Vitro Profiling of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
In the landscape of preclinical drug discovery, the reproducibility of in vitro experiments stands as a cornerstone of reliable data and informed decision-making. The journey of a novel small molecule from a promising hi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of preclinical drug discovery, the reproducibility of in vitro experiments stands as a cornerstone of reliable data and informed decision-making. The journey of a novel small molecule from a promising hit to a viable lead candidate is paved with a multitude of cell-based and biochemical assays. However, the path is often fraught with variability, leading to inconsistent results that can derail promising research programs. This guide provides a comprehensive comparison of standard versus optimized in vitro experimental protocols, using the exemplary compound 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid , a member of the medicinally significant imidazo[1,2-a]pyridine scaffold, as a case study. We will delve into the critical factors that influence experimental outcomes and present actionable strategies to bolster the reproducibility and robustness of your in vitro data.
The Challenge of In Vitro Reproducibility: More Than Just Pipetting
The quest for reproducible in vitro data is a multifaceted challenge that extends beyond mere technical execution.[1][2][3] A survey published in Nature in 2016 highlighted the significant difficulties researchers face in reproducing not only the experiments of others but also their own.[2] This issue is particularly pertinent in the evaluation of small molecules, where subtle variations in experimental conditions can lead to significant shifts in observed biological activity.
Factors contributing to poor reproducibility are numerous and can be broadly categorized into three areas: biological variables, technical execution, and data handling.[2][3][4] Biological variables include the choice and health of the cell line, passage number, and culture conditions.[5][6] Technical aspects encompass everything from pipetting accuracy and plate layout to the quality and handling of reagents, including the small molecule itself.[2][7] Finally, the methods used for data normalization and analysis can profoundly impact the interpretation of results.[2]
Comparative Analysis of In Vitro Protocols for 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
To illustrate the impact of protocol design on experimental reproducibility, we will compare a "Standard Protocol" with a "Reproducibility-Optimized Protocol" for assessing the cytotoxic effect of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid on a cancer cell line (e.g., HCT-116, a human colon cancer cell line, given the exploration of imidazo[1,2-a]pyridines as anticancer agents[8]).
The Compound: 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antitubercular, and antiulcer properties.[8][9][10][11] 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid, as a representative of this class, warrants careful and reproducible in vitro characterization to ascertain its therapeutic potential.
The Assay: Cell Viability (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability. In this assay, the tetrazolium salt MTS is reduced by viable cells to a formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Standard Protocol: A Common Approach
This protocol outlines a frequently employed method for assessing the cytotoxicity of a small molecule. While seemingly straightforward, it contains several potential sources of variability.
Experimental Workflow: Standard Protocol
Caption: An optimized workflow incorporating quality control and robust design.
Key Improvements in the Optimized Protocol:
Compound Validation: The identity and purity of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid are confirmed before use. Reputable vendors should provide a Certificate of Analysis (CofA) with this information.
[7]* Rigorous Cell Culture: Cell line authentication and the use of low-passage cells ensure a consistent biological system. [2][12]Optimizing seeding density maximizes the assay's dynamic range.
[5]* Mitigation of Edge Effects: The outer wells of the microplate are filled with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier, reducing evaporation from the experimental wells. [13][14]A randomized plate layout helps to distribute any remaining positional effects randomly across the different treatment groups.
[13]* Robust Controls and Quality Metrics: The inclusion of both positive and negative controls allows for the calculation of the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The coefficient of variation (CV) for replicate wells should also be monitored.
Comprehensive Data Analysis: Normalizing data to both a "0% effect" (e.g., a known cytotoxic compound) and a "100% effect" (vehicle control) provides a more accurate representation of the compound's activity.
[2]
Hypothetical Data Comparison
The following tables present hypothetical data from the two protocols, illustrating the impact on the perceived activity and reproducibility of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid.
Table 1: Hypothetical IC50 Values for 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
Protocol
Experiment 1 IC50 (µM)
Experiment 2 IC50 (µM)
Experiment 3 IC50 (µM)
Mean IC50 (µM)
Standard Deviation
Standard Protocol
12.5
25.3
8.9
15.6
8.5
Optimized Protocol
15.2
14.8
15.5
15.2
0.35
Table 2: Hypothetical Assay Quality Metrics
Protocol
Mean Z'-factor
Mean CV (%) of Replicates
Standard Protocol
0.3
25
Optimized Protocol
0.8
<10
The hypothetical data clearly demonstrates that the optimized protocol yields a much more consistent IC50 value with a significantly lower standard deviation across independent experiments. Furthermore, the assay quality metrics (Z'-factor and CV) from the optimized protocol indicate a robust and reliable assay, whereas the metrics from the standard protocol suggest a high degree of variability and a less trustworthy result.
Alternative Compounds and Broader Implications
The principles outlined in this guide are not limited to 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid. The imidazo[1,2-a]pyridine core is found in several well-known compounds, including the hypnotic drug zolpidem and the anxiolytic alpidem . [9][15][16]While these compounds have different therapeutic targets, the in vitro methodologies used to characterize their activity are subject to the same sources of variability. For example, in vitro metabolism studies of zolpidem have identified the specific cytochrome P450 enzymes responsible for its biotransformation. [17]The reproducibility of such assays is critical for accurately predicting drug-drug interactions.
Furthermore, subtle structural differences between imidazopyridine derivatives can lead to vastly different biological and toxicological profiles. For instance, despite their structural similarity, alpidem was withdrawn from the market due to hepatotoxicity, a side effect not observed with zolpidem. [18]This underscores the importance of generating high-quality, reproducible in vitro data to differentiate between closely related analogues early in the drug discovery process.
Conclusion: A Commitment to Quality
Ensuring the reproducibility of in vitro experiments is a shared responsibility within the scientific community. By moving beyond standard, often legacy, protocols and adopting a more rigorous, quality-controlled approach, researchers can significantly enhance the reliability of their data. For compounds like 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid and its analogues, this commitment to quality is paramount for accurately assessing their therapeutic potential and making sound decisions in the progression of drug discovery projects. The adoption of the principles outlined in the reproducibility-optimized protocol will not only improve the confidence in your own results but also contribute to the overall integrity and efficiency of biomedical research.
References
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A Researcher's Guide to De-risking Novel Kinase Inhibitors: Evaluating the Off-Target Effects of 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors remains a paramount challenge. While the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medici...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors remains a paramount challenge. While the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, lending itself to the development of numerous therapeutics, its derivatives can exhibit a wide spectrum of biological activities, necessitating a thorough evaluation of their off-target effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target profile of a novel investigational compound, 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid, positioned here as a hypothetical inhibitor of a therapeutically relevant kinase.
Through a series of comparative analyses and detailed experimental protocols, we will explore the critical methodologies for identifying and characterizing unintended molecular interactions that can lead to adverse drug reactions or, in some cases, reveal opportunities for drug repositioning.
The Imperative of Early-Stage Off-Target Profiling
The high attrition rate of drug candidates in clinical trials is often attributed to unforeseen safety issues arising from off-target interactions.[3] Early and comprehensive in vitro safety pharmacology profiling is therefore not just a regulatory expectation but an essential, cost-effective strategy to de-risk promising compounds and guide lead optimization.[4][5] By identifying potential liabilities at the preclinical stage, researchers can make more informed decisions, refine structure-activity relationships (SAR), and ultimately select candidates with a higher probability of clinical success.[6]
This guide will compare our lead compound, 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid (Compound A) , with two hypothetical alternatives from different chemical scaffolds, Compound B (a pyrazolo[3,4-d]pyrimidine) and Compound C (a quinazoline derivative) , all designed to inhibit the same primary kinase target.
A Multi-pronged Approach to Off-Target Evaluation
A robust assessment of off-target effects relies on a combination of computational and experimental methods. This tiered approach allows for a broad initial screen followed by more focused, in-depth analyses.
Tier 1: In Silico Prediction and Broad Panel Screening
The initial step involves computational modeling to predict potential off-target interactions based on the chemical structure of the compound.[7][8] This is followed by broad in vitro screening against a panel of known safety-related targets.
Experimental Protocol: Broad Ligand Binding and Enzyme Inhibition Assays
A common starting point is to screen the compound against a panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse effects.[9][10][11] Commercial services like the Eurofins SafetyScreen™ or the Charles River in vitro safety pharmacology panels offer a standardized and efficient way to conduct this initial assessment.[9][12]
Step-by-Step Methodology:
Compound Preparation: Prepare stock solutions of Compounds A, B, and C in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
Assay Concentration: The compounds are typically screened at a single high concentration (e.g., 10 µM) in duplicate.
Panel Selection: A broad panel, such as the SafetyScreen44™, is chosen, which covers a range of GPCRs, ion channels, transporters, and enzymes.[10]
Assay Performance: The assays are performed using various formats, including radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.[13]
Data Analysis: The results are expressed as a percentage of inhibition of the control (e.g., radioligand binding or enzyme activity). A significant inhibition (typically >50%) flags a potential off-target interaction that warrants further investigation.
Comparative Data Table: Tier 1 Broad Panel Screen at 10 µM
Target Class
Target
Compound A (% Inhibition)
Compound B (% Inhibition)
Compound C (% Inhibition)
GPCRs
Adrenergic α1A
8%
12%
55%
Dopamine D2
15%
5%
62%
Histamine H1
65%
20%
18%
Ion Channels
hERG
45%
10%
30%
L-type Ca2+
12%
8%
48%
Enzymes
COX-1
5%
70%
15%
PDE3A
58%
15%
10%
Interpretation of Tier 1 Results:
Compound A shows potential off-target activity at the Histamine H1 receptor and the phosphodiesterase PDE3A. The moderate inhibition of hERG also requires follow-up.
Compound B exhibits significant inhibition of COX-1, suggesting potential for gastrointestinal side effects.
Compound C displays a more promiscuous profile with significant interactions at multiple GPCRs and ion channels.
Tier 2: Kinase Selectivity Profiling
Given that our hypothetical compounds are kinase inhibitors, assessing their selectivity across the human kinome is a critical next step.[14] Kinase profiling services from companies like Promega, Pharmaron, and Reaction Biology offer panels of varying sizes to evaluate compound interactions with hundreds of kinases.[13][15][16]
Experimental Protocol: Kinome-wide Binding or Activity Assays
Step-by-Step Methodology:
Compound Submission: Provide stock solutions of Compounds A, B, and C to a specialized kinase profiling service.
Assay Format Selection: Choose between a binding assay (e.g., KINOMEscan™) or an activity-based assay (e.g., radiometric or luminescence-based).[14] Cellular assays, such as NanoBRET®, can provide more physiologically relevant data by measuring target engagement in live cells.[15]
Concentration Response: To determine the potency of off-target interactions, the compounds are typically tested in a dose-response format to generate IC50 or Kd values.
Data Visualization: The results are often visualized as a "kinetree" diagram, providing a clear representation of the compound's selectivity.
Comparative Data Table: Tier 2 Kinase Selectivity Profile (Selected Off-Targets with IC50 < 1 µM)
Kinase Family
Off-Target Kinase
Compound A (IC50, nM)
Compound B (IC50, nM)
Compound C (IC50, nM)
TK
SRC
850
>10,000
250
ABL1
>10,000
600
400
TKL
RAF1
500
>10,000
>10,000
STE
p38α
>10,000
950
800
AGC
ROCK1
700
>10,000
150
Interpretation of Tier 2 Results:
Compound A shows moderate off-target activity against RAF1, SRC, and ROCK1, suggesting potential for effects on related signaling pathways.
Compound B has off-target interactions with ABL1 and p38α.
Compound C demonstrates the least selectivity, with potent inhibition of several off-target kinases.
Workflow for Kinase Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor selectivity.
Tier 3: Cellular and Functional Follow-up
Hits identified in the broad panel and kinase screens should be further investigated in functional cellular assays to understand their physiological relevance.[17] For example, an interaction with the Histamine H1 receptor should be followed up with a functional assay that measures downstream signaling, such as calcium mobilization.
CETSA® is a powerful technique for validating target engagement in a cellular context.[8] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Step-by-Step Methodology:
Cell Culture: Grow a relevant cell line to ~80% confluency.
Compound Treatment: Treat the cells with the compound of interest at various concentrations.
Thermal Challenge: Heat the cell lysates to a range of temperatures.
Protein Separation: Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation.
Target Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods.
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve in the presence of the compound indicates target engagement.
Based on this multi-tiered evaluation, Compound A presents a promising profile, but its off-target interactions with the H1 receptor and PDE3A, along with its moderate hERG activity, require further investigation and potential chemical modification to mitigate these effects. Compound B appears to be the most selective of the three, with its primary off-target liability being COX-1 inhibition. Compound C is the least desirable candidate due to its high promiscuity, which is likely to translate into a complex and potentially problematic side-effect profile.
Conclusion
The evaluation of off-target effects is a cornerstone of modern, safety-conscious drug discovery. As demonstrated with our hypothetical compound, 3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid, a systematic and multi-faceted approach is essential for characterizing the selectivity of a new chemical entity. By integrating in silico predictions, broad panel screening, and detailed functional and cellular assays, researchers can build a comprehensive safety profile that informs lead optimization and ultimately contributes to the development of safer and more effective medicines. The imidazo[1,2-a]pyridine scaffold continues to be a valuable starting point for the design of novel therapeutics, and a thorough understanding of the off-target interactions of its derivatives is key to unlocking their full therapeutic potential.
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